
1,2-Oxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxaborolane is a heterocyclic compound containing both oxygen and boron atoms within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Oxaborolane can be synthesized through several methods. One common approach involves the reaction of di-n-butylboric acid with allyl alcohol in the presence of tri-n-butylboron. This reaction occurs at elevated temperatures (150-160°C) and results in the formation of 2-n-butyl-1,2-oxaborolane . Another method involves the transalkylation of tri-n-butylboron with allyl di-n-butylborate, leading to the formation of 2-n-butyl-1,2-oxaborolane and tri-n-butylboron .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert this compound to its corresponding borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borane derivatives.
Substitution: Substituted oxaborolanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Oxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-oxaborolane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with diols and other molecules containing hydroxyl groups. This property is exploited in applications such as drug delivery, where this compound can bind to specific targets and release therapeutic agents in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Azaborolidine: Similar to 1,2-oxaborolane but contains a nitrogen atom instead of oxygen.
Boronic Acids: Compounds containing a boron atom bonded to two hydroxyl groups.
Boranes: Compounds containing boron and hydrogen atoms.
Uniqueness
This compound is unique due to its five-membered ring structure containing both oxygen and boron atoms. This combination imparts distinct chemical properties, making it valuable in various applications that other boron-containing compounds may not be suitable for .
Eigenschaften
Molekularformel |
C3H6BO |
|---|---|
Molekulargewicht |
68.89 g/mol |
InChI |
InChI=1S/C3H6BO/c1-2-4-5-3-1/h1-3H2 |
InChI-Schlüssel |
MFFKYZPRTPCPQN-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


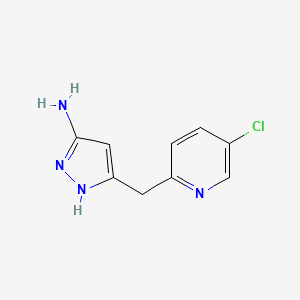


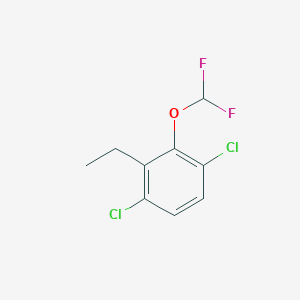
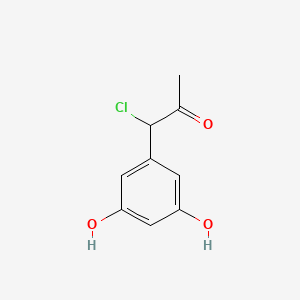

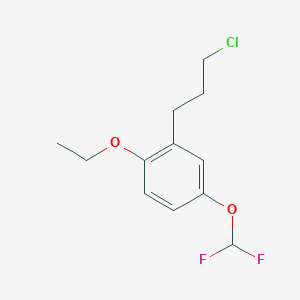
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)
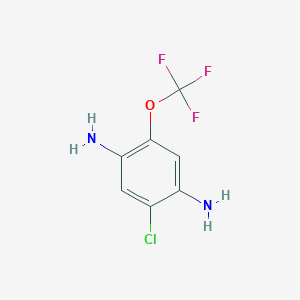


![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
